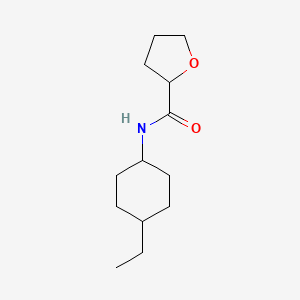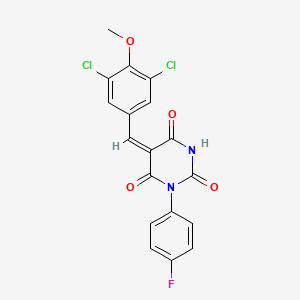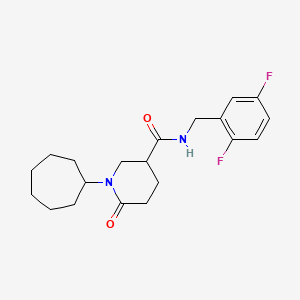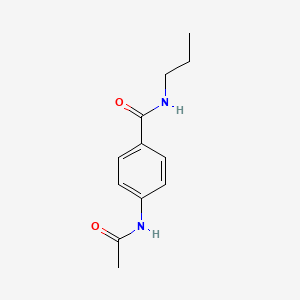
N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide, also known as KT-5720, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first synthesized in the early 1990s and has since been used extensively in scientific research to study various cellular processes.
Mécanisme D'action
N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide acts as a competitive inhibitor of PKA by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, leading to a disruption of downstream signaling pathways.
Biochemical and Physiological Effects
The inhibition of PKA by N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells by blocking cell cycle progression. It has also been shown to inhibit the release of insulin from pancreatic beta cells, suggesting a potential role in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide in lab experiments is its potency and selectivity for PKA. This allows researchers to specifically target and investigate the role of PKA in various cellular processes. However, one limitation of using N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide is its potential off-target effects. As with any inhibitor, there is a risk of unintended effects on other enzymes or signaling pathways.
Orientations Futures
There are several potential future directions for research involving N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide. One area of interest is its potential use in the treatment of cancer. By inhibiting PKA, N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide may be able to slow or stop the growth of cancer cells. Another potential application is in the treatment of diabetes. By inhibiting insulin release from pancreatic beta cells, N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide may be able to improve glucose control in diabetic patients. Finally, further research is needed to fully understand the potential off-target effects of N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide and to develop more selective inhibitors of PKA.
Méthodes De Synthèse
The synthesis of N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-ethylcyclohexanone with sodium hydride to form the corresponding sodium enolate. This is followed by the addition of 2-furancarboxylic acid chloride to yield the desired product.
Applications De Recherche Scientifique
N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide has been widely used in scientific research to study various cellular processes. It is a potent and selective inhibitor of protein kinase A (PKA), a key enzyme involved in the regulation of cellular signaling pathways. PKA plays a crucial role in a wide range of physiological processes, including metabolism, cell proliferation, and gene expression. By inhibiting PKA, N-(4-ethylcyclohexyl)tetrahydro-2-furancarboxamide can be used to investigate the role of PKA in these processes.
Propriétés
IUPAC Name |
N-(4-ethylcyclohexyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-2-10-5-7-11(8-6-10)14-13(15)12-4-3-9-16-12/h10-12H,2-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNCXOMNLMPIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylcyclohexyl)tetrahydrofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-{[4-(aminosulfonyl)phenyl]amino}-1-phthalazinyl)-2-methylbenzenesulfonamide](/img/structure/B4936510.png)
![2,4-dimethoxy-N'-{4-methoxy-3-[(3-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B4936513.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4936521.png)
![(2S)-1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4936535.png)

![7',8'-dimethoxy-1'-methyl-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4936544.png)


![ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4936572.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4936579.png)

![1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid](/img/structure/B4936603.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2-fluorobenzene](/img/structure/B4936614.png)
![N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4936617.png)